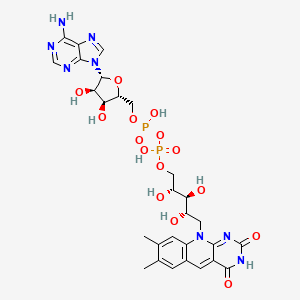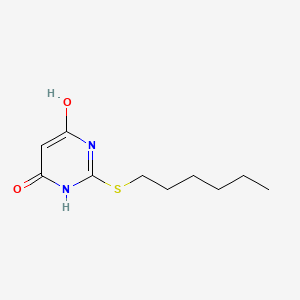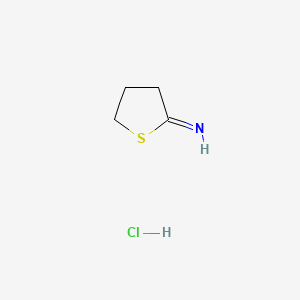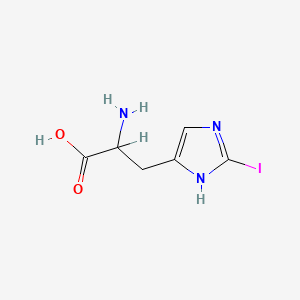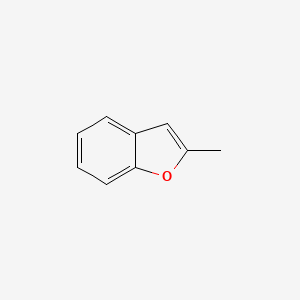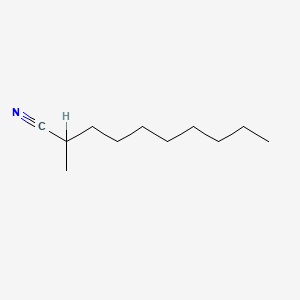![molecular formula C28H25N3O5 B1664629 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 690689-90-8](/img/structure/B1664629.png)
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
50F10 is a stabilizer of the active LPL dimer. It acts by preventing both angptl4- and heat-induced inactivation of LPL and reducing postprandial triglyceride levels.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds, including piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues, have been synthesized, utilizing procedures like Pudovik addition, Barton deoxygenation, and acidic hydrolysis. These methodologies offer efficient means to yield targeted amino acids, contributing to the synthesis of compounds related to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid (Kehler, Ebert, Dahl, & Krogsgaard‐Larsen, 1998).
Potential Therapeutic Applications
- Research on aurora kinase inhibitors highlights compounds that inhibit Aurora A and show potential in cancer treatment. This suggests that similar compounds, including those with a piperidine structure, might have applications in oncology (ロバート ヘンリー,ジェームズ, 2006).
Applications in Anticancer Research
- The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents indicate the significance of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).
Inhibitory Activity in Neurotransmission
- Piperidinyl-phosphinic acids have been synthesized as bioisosteres of amino carboxylic acids, demonstrating their potential as GABA-uptake inhibitors. This indicates their possible application in modulating neurotransmitter activity (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
Role in GABA Uptake and Imaging
- Compounds like CIPCA and its radioiodinated analog [125I]CIPCA, which are similar in structure to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid, have been synthesized for studying the GABA uptake system, suggesting potential applications in neuroimaging (Dort, Gildersleeve, & Wieland, 1995).
properties
CAS RN |
690689-90-8 |
|---|---|
Product Name |
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Molecular Formula |
C28H25N3O5 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C28H25N3O5/c1-17-5-8-19(9-6-17)29-25(32)23-16-20(10-12-24(23)30-13-3-2-4-14-30)31-26(33)21-11-7-18(28(35)36)15-22(21)27(31)34/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,32)(H,35,36) |
InChI Key |
BRZAMKDHLIXUND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
50F10; 50-F-10; 50 F 10; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




